2,2-Dimethylbutanal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

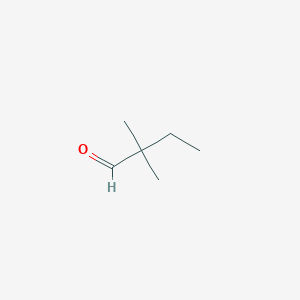

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-6(2,3)5-7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPLKDUOPJZROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175110 | |

| Record name | Butanal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094-75-9 | |

| Record name | Butanal, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylbutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylbutanal

CAS Number: 2094-75-9

This technical guide provides a comprehensive overview of 2,2-dimethylbutanal, a valuable organic compound for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis, and key reactions, with a focus on experimental protocols and mechanistic pathways.

Chemical and Physical Properties

This compound, also known as 2,2-dimethylbutyraldehyde, is a branched-chain aldehyde. Its structure, characterized by a quaternary carbon adjacent to the carbonyl group, imparts specific reactivity. Due to the absence of α-hydrogens, it does not undergo typical aldehyde reactions like aldol condensation but readily participates in reactions such as the Cannizzaro reaction.

A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2094-75-9 | N/A |

| Molecular Formula | C₆H₁₂O | N/A |

| Molecular Weight | 100.16 g/mol | N/A |

| Boiling Point | 103 °C | [1] |

| Density | 0.8010 g/mL | [1] |

| Refractive Index | 1.3980 | [1] |

| Flash Point | 10 - 20 °C | [1] |

| Melting Point | -72.5 °C (estimate) | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 2,2-dimethyl-1-butanol. Below is a detailed experimental protocol adapted from a general method for the oxidation of primary alcohols to aldehydes.

Experimental Protocol: Oxidation of 2,2-Dimethyl-1-butanol

This protocol is based on a general procedure for the selective oxidation of primary alcohols.[2]

Materials:

-

2,2-Dimethyl-1-butanol

-

2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)

-

Dichloromethane (CH₂Cl₂)

-

Potassium bromide (KBr)

-

Aqueous sodium hypochlorite (NaOCl), 1 M solution

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, charge 2,2-dimethyl-1-butanol (0.50 mol), TEMPO (5 mmol), dichloromethane (170 mL), and a solution of potassium bromide (0.050 mol) in water (25 mL).

-

Vigorously stir the reaction mixture and cool it to -10°C using a salt-ice bath.

-

Adjust the pH of the 1 M aqueous sodium hypochlorite solution to 9.5 by dissolving sodium bicarbonate.

-

Add the pH-adjusted sodium hypochlorite solution (0.55 mol, 550 mL) to the reaction mixture over 15–20 minutes, ensuring the temperature is maintained between 10 and 15°C.

-

After the addition is complete, continue stirring for an additional 3 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a 10% aqueous hydrochloric acid solution containing potassium iodide, a 10% aqueous sodium thiosulfate solution, and water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and distill at atmospheric pressure to yield this compound as a colorless oil.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactions of this compound

A key reaction of this compound is the Cannizzaro reaction, a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.

The Cannizzaro Reaction

In the presence of a strong base, one molecule of this compound is reduced to 2,2-dimethyl-1-butanol, while the other is oxidized to 2,2-dimethylbutanoic acid.

Experimental Protocol: Cannizzaro Reaction of an Aromatic Aldehyde

The following is a general procedure for the Cannizzaro reaction of an aromatic aldehyde, which can be adapted for this compound.[3]

Materials:

-

p-Chlorobenzaldehyde (or this compound)

-

Potassium hydroxide (KOH)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Dissolve potassium hydroxide in methanol in a reaction flask.

-

Add the aldehyde to the basic methanolic solution.

-

Reflux the reaction mixture. Occasional shaking may be necessary if a precipitate forms.

-

After cooling, extract the mixture with dichloromethane. The alcohol product will be in the organic layer, and the carboxylate salt will remain in the aqueous layer.

-

Separate the layers. The alcohol can be isolated from the organic layer by solvent evaporation and recrystallization.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid, which can then be collected by filtration and recrystallized.

Cannizzaro Reaction Mechanism Diagram

Caption: Mechanism of the Cannizzaro reaction.

References

2,2-Dimethylbutanal chemical properties

An In-depth Technical Guide on the Chemical Properties of 2,2-Dimethylbutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2,2-dimethylbutyraldehyde, is a saturated aliphatic aldehyde with the chemical formula C₆H₁₂O.[1][2][3] Its structure is characterized by a quaternary carbon atom at the α-position relative to the carbonyl group. This unique structural feature—the absence of α-hydrogens—dictates its chemical reactivity, preventing it from undergoing typical aldol condensation reactions while making it a candidate for the Cannizzaro reaction.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, representative experimental protocols, and safety information, serving as a technical resource for professionals in research and development.

Compound Identification

A summary of key identifiers for this compound is provided below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3][6] |

| CAS Number | 2094-75-9 | [1][2][3][6] |

| Molecular Formula | C₆H₁₂O | [1][2][3][6] |

| Molecular Weight | 100.16 g/mol | [1][3][7] |

| Synonyms | 2,2-dimethylbutyraldehyde; Butanal, 2,2-dimethyl- | [1][3][8] |

| SMILES | CCC(C)(C)C=O | [2][3][6] |

| InChI | InChI=1S/C6H12O/c1-4-6(2,3)5-7/h5H,4H2,1-3H3 | [2][3] |

| InChIKey | QYPLKDUOPJZROX-UHFFFAOYSA-N | [1][2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and storage conditions.

| Property | Value | Unit | Reference |

| Appearance | Liquid | - | [6] |

| Boiling Point | 103 | °C | [6] |

| 110.7 (at 760 mmHg) | °C | [8] | |

| Melting Point | -72.5 (estimate) | °C | [8] |

| Density | 0.801 | g/cm³ | [6][8] |

| Flash Point | 6.4 | °C | [8] |

| logP (Octanol/Water) | 1.621 (calculated) | - | [2] |

| Water Solubility (log₁₀WS) | -1.37 (calculated) | mol/L | [2] |

| Topological Polar Surface Area | 17.1 | Ų | [8] |

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of this compound.

| Spectroscopy | Expected Features | Reference |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 100. Key fragments from cleavage at the quaternary carbon. | [7] |

| Infrared (IR) Spectroscopy | Strong C=O stretch (~1725-1740 cm⁻¹), C-H stretch from aldehyde (~2720 and 2820 cm⁻¹), C-H stretches from alkyl groups (~2850-2960 cm⁻¹). | - |

| ¹H NMR Spectroscopy | -CHO (singlet, ~9.4-9.8 ppm, 1H), -CH₂- (quartet, ~2.2-2.4 ppm, 2H), -C(CH₃)₂ (singlet, ~1.0-1.2 ppm, 6H), -CH₂C H₃ (triplet, ~0.8-1.0 ppm, 3H). | - |

| ¹³C NMR Spectroscopy | C=O (~200-205 ppm), -C(CH₃)₂ (quaternary, ~45-50 ppm), -CH₂- (~30-35 ppm), -C(CH₃)₂ (~20-25 ppm), -CH₂CH₃ (~8-12 ppm). | - |

Note: NMR and IR data are predicted based on typical chemical shifts for the functional groups present. Experimental data should be obtained for confirmation.

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is dominated by its aldehyde functional group and the lack of α-hydrogens.

Aldol Condensation: A Non-Reactive Pathway

Aldehydes with α-hydrogens can be deprotonated by a base to form an enolate, the key intermediate in aldol condensation. This compound possesses a quaternary α-carbon, which has no attached hydrogen atoms. Consequently, it cannot form an enolate and does not undergo self-aldol condensation.[4][9]

Cannizzaro Reaction: A Characteristic Disproportionation

In the presence of a strong base (e.g., concentrated KOH), aldehydes lacking α-hydrogens undergo a disproportionation reaction known as the Cannizzaro reaction.[5][8] One molecule of the aldehyde is oxidized to a carboxylate salt, while a second molecule is reduced to the corresponding primary alcohol. For this compound, the products are sodium 2,2-dimethylbutanoate and 2,2-dimethyl-1-butanol.[10][11]

Other Reactions

-

Oxidation: Can be readily oxidized to 2,2-dimethylbutanoic acid using common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

-

Reduction: The aldehyde group can be reduced to a primary alcohol (2,2-dimethyl-1-butanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of this compound are crucial for laboratory applications. While specific literature for this exact molecule is sparse, the following representative protocols are based on well-established methodologies for similar compounds.

Representative Synthesis: Oxidation of 2,2-Dimethyl-1-butanol

A common method for synthesizing aldehydes is the mild oxidation of primary alcohols. Reagents like Pyridinium Chlorochromate (PCC) are effective at stopping the oxidation at the aldehyde stage.[12]

Objective: To synthesize this compound via oxidation of 2,2-Dimethyl-1-butanol.

Materials:

-

2,2-Dimethyl-1-butanol (1.0 eq)

-

Pyridinium Chlorochromate (PCC) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

Procedure:

-

A flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with anhydrous DCM and PCC (1.5 eq).

-

A solution of 2,2-Dimethyl-1-butanol (1.0 eq) in anhydrous DCM is added to the stirred suspension in a single portion.

-

The reaction mixture, which turns into a dark brown slurry, is stirred at room temperature for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, an equal volume of diethyl ether is added to the mixture, and the suspension is stirred for an additional 15 minutes.

-

The mixture is filtered through a pad of silica gel, and the solid residue is washed several times with diethyl ether.

-

The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator.

-

The resulting crude aldehyde can be purified by distillation to yield pure this compound.

Representative Reaction: The Cannizzaro Reaction

This protocol describes a typical procedure for the Cannizzaro reaction of a non-enolizable aldehyde.[1][2][13]

Objective: To perform the disproportionation of this compound into its corresponding alcohol and carboxylate salt.

Materials:

-

This compound (1.0 eq)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 50% aqueous solution

-

Diethyl ether

-

Hydrochloric Acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

This compound is added to a flask containing a concentrated (e.g., 50%) solution of KOH or NaOH. The amount of base should be in molar excess.

-

The mixture is stirred vigorously at room temperature. The reaction can be slightly exothermic. For less reactive aldehydes, gentle heating may be required. The reaction is typically left to proceed for several hours or overnight until the aldehyde is consumed (monitored by TLC/GC).

-

After completion, the reaction mixture is transferred to a separatory funnel and diluted with water.

-

The aqueous mixture is extracted three times with diethyl ether. The combined ether layers contain the alcohol product (2,2-dimethyl-1-butanol). The aqueous layer contains the carboxylate salt (potassium 2,2-dimethylbutanoate).

-

Isolation of Alcohol: The ether extract is washed with saturated sodium bicarbonate solution, then with brine. It is dried over anhydrous MgSO₄, filtered, and the solvent is removed via rotary evaporation. The crude alcohol can be purified by distillation.

-

Isolation of Carboxylic Acid: The aqueous layer is cooled in an ice bath and carefully acidified with concentrated HCl until the pH is ~1-2. The carboxylic acid (2,2-dimethylbutanoic acid) will precipitate if it is a solid or can be extracted with diethyl ether if it is a liquid. The precipitate is collected by vacuum filtration, or the ether extract is dried and evaporated to yield the acid.

Biological Activity and Relevance in Drug Development

As of the current literature review, there is no significant published data regarding the specific biological activities, signaling pathway interactions, or direct applications of this compound in drug development. Aldehydes as a class are known for their reactivity with biological nucleophiles, such as amine and thiol groups in proteins, which can lead to cytotoxicity. However, the specific toxicological and pharmacological profiles of this compound remain uncharacterized in the public domain. Its relevance would likely be as a synthetic intermediate or a building block for more complex molecules rather than as a bioactive agent itself.

Safety and Handling

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.[7]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Reference |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed | [7] |

| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage | [7] |

| Flammable Liquid | GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapor | [6] |

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is an aliphatic aldehyde whose chemical behavior is defined by the quaternary α-carbon in its structure. This feature renders it incapable of undergoing aldol condensation but makes it a prime substrate for the Cannizzaro reaction. Its physicochemical and spectroscopic properties are consistent with a short-chain, branched aldehyde. While its direct biological applications are not currently documented, its unique reactivity makes it a potentially useful building block in organic synthesis. Proper safety and handling procedures are essential when working with this flammable and hazardous compound.

References

- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 3. EP0004577A2 - Process for preparing 2,2-dimethylol alkanals - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Uses and Synthesis of 2,2-Dimethylbutane_Chemicalbook [chemicalbook.com]

- 6. snscourseware.org [snscourseware.org]

- 7. Butanal, 2,2-dimethyl- | C6H12O | CID 137426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,2-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 2,2-Dimethylbutanol | C6H14O | CID 14454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,2-Dimethyl-1-butanol - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. rsc.org [rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2,2-Dimethylbutanal: Molecular Structure, Properties, and Analysis

Introduction

This compound, also known as 2,2-dimethylbutyraldehyde, is a saturated aliphatic aldehyde. Its distinct molecular architecture, characterized by a quaternary carbon atom adjacent to the carbonyl group, imparts unique chemical properties that differentiate it from simpler linear or branched aldehydes. This steric hindrance significantly influences its reactivity, making it a subject of interest in synthetic organic chemistry.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, reactivity, and spectroscopic profile of this compound. It also outlines plausible synthetic routes and experimental protocols relevant to its preparation and characterization, offering valuable insights for professionals in research and chemical development.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its molecular formula and the spatial arrangement of its constituent atoms.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2,2-Dimethylbutyraldehyde, Butanal, 2,2-dimethyl- |

| CAS Number | 2094-75-9 |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Canonical SMILES | CCC(C)(C)C=O |

| InChI | InChI=1S/C6H12O/c1-4-6(2,3)5-7/h5H,4H2,1-3H3 |

| InChIKey | QYPLKDUOPJZROX-UHFFFAOYSA-N |

Structural Representation

The structure features a four-carbon butane chain as the backbone. The aldehyde group (-CHO) is at position 1. At position 2, two methyl groups are attached, creating a quaternary carbon center, also known as a neopentyl-like structure.

Figure 1: 2D Molecular Structure of this compound

Physicochemical Properties

The physical and chemical properties of this compound are tabulated below. These properties are critical for designing reaction conditions, purification procedures, and for predicting its behavior in various solvents.

| Property | Value | Reference |

| Density | 0.801 g/cm³ | [1] |

| Boiling Point | 110.7 °C at 760 mmHg | [1] |

| Enthalpy of Vaporization (ΔvapH°) | 34.37 kJ/mol | [2] |

| Enthalpy of Formation (ΔfH°gas) | -261.50 kJ/mol | [2] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.621 | [2] |

Chemical Reactivity and Relevant Pathways

The reactivity of this compound is dominated by the aldehyde functional group and the absence of α-hydrogens.

Alpha-Hydrogen Analysis

The carbon atom adjacent to the carbonyl group (the α-carbon) is a quaternary carbon, meaning it is bonded to four other carbon atoms. Consequently, it has no α-hydrogen atoms. This structural feature prevents the formation of an enolate ion, which is a key intermediate in reactions like aldol condensations.

Figure 2: Logical Flow of this compound's Structural Impact on Reactivity.

Cannizzaro Reaction

Given the lack of α-hydrogens, this compound can undergo the Cannizzaro reaction in the presence of a strong base. In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding primary alcohol (2,2-dimethylbutan-1-ol), while a second molecule is oxidized to the corresponding carboxylate salt (2,2-dimethylbutanoate).

Figure 3: Simplified Cannizzaro Reaction Pathway for this compound.

Spectroscopic and Analytical Data

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST WebBook provides experimental mass spectrum data for this compound.[3]

| Feature | m/z Value | Interpretation |

| Molecular Ion (M⁺) | 100 | Corresponds to the molecular formula C₆H₁₂O. |

| Major Fragments | 71, 57, 41, 29 | Fragmentation patterns resulting from cleavage around the quaternary carbon and loss of alkyl or carbonyl groups. |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. For this compound, the key absorption bands are predicted as follows:

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~2970 - 2850 | C-H stretching (from alkyl groups) |

| ~2720 and ~2820 | C-H stretching (Fermi doublet, characteristic of aldehydes) |

| ~1725 | C=O stretching (strong absorption, characteristic of aldehydes) |

| ~1465 & ~1375 | C-H bending (from methyl and methylene groups) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments.

-

A triplet for the terminal methyl protons (-CH₃) of the ethyl group.

-

A quartet for the methylene protons (-CH₂-) of the ethyl group.

-

A singlet for the aldehydic proton (-CHO).

-

A singlet for the six equivalent protons of the two methyl groups attached to the quaternary carbon.

-

-

¹³C NMR: The carbon NMR spectrum is predicted to show five signals, one for each chemically non-equivalent carbon atom (the aldehydic carbon, the quaternary carbon, the methylene carbon, and the two distinct types of methyl carbons).

Figure 4: General Workflow for Spectroscopic Identification.

Synthesis and Experimental Protocols

Synthetic Approach

A common and effective method for the synthesis of this compound is the controlled oxidation of its corresponding primary alcohol, 2,2-dimethylbutan-1-ol.[4] To prevent over-oxidation to the carboxylic acid, a mild oxidizing agent is required.

Figure 5: Plausible Synthetic Workflow for this compound.

Generalized Experimental Protocol: Oxidation of 2,2-Dimethylbutan-1-ol

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using Pyridinium Chlorochromate (PCC).

-

1. Reactor Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is set up under an inert atmosphere (e.g., nitrogen or argon).

-

2. Reagent Suspension: The flask is charged with dichloromethane (CH₂Cl₂) as the solvent, followed by the portion-wise addition of PCC to form a suspension.

-

3. Substrate Addition: A solution of 2,2-dimethylbutan-1-ol in dichloromethane is added dropwise to the stirred PCC suspension at room temperature.[4]

-

4. Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting alcohol. The reaction mixture typically turns into a dark, thick slurry.

-

5. Work-up and Isolation: Upon completion, the reaction mixture is diluted with a solvent like diethyl ether and filtered through a pad of silica gel or celite to remove the chromium byproducts.

-

6. Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by distillation to yield pure this compound.

Applications in Research and Drug Development

While this compound itself is not a known active pharmaceutical ingredient, its structural motifs and reactivity are relevant to drug development.

-

Synthetic Intermediate: Aldehydes are versatile building blocks in organic synthesis.[5] The sterically hindered nature of this compound makes it a unique precursor for creating complex molecules with quaternary carbon centers, which are found in numerous bioactive compounds.

-

Metabolic Stability: In drug design, chemists often seek to block metabolically labile sites to improve a drug's pharmacokinetic profile. Introducing sterically bulky groups, such as the neopentyl-like structure in this aldehyde, near a reactive site can prevent enzymatic degradation by enzymes like cytochrome P450s or aldehyde oxidases.[6][7]

-

Tool for Studying Reactivity: As a non-enolizable aldehyde, it serves as a useful substrate in studies of reactions specific to this class of compounds, such as the Cannizzaro reaction or nucleophilic additions, without the complication of side reactions involving an enolate intermediate.

Conclusion

This compound is an aldehyde with a distinct molecular structure that dictates its chemical behavior. Its lack of alpha-hydrogens prevents aldol-type reactions and channels its reactivity towards pathways like the Cannizzaro reaction. Its synthesis is readily achievable through the controlled oxidation of the corresponding alcohol. For researchers and drug development professionals, this compound represents a valuable synthetic building block and a model compound for studying the effects of steric hindrance on chemical reactivity and metabolic stability.

References

- 1. Butane, 2,2-dimethyl- [webbook.nist.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Butanal, 2,2-dimethyl- [webbook.nist.gov]

- 4. 2,2-Dimethylbutan-1-ol | High-Purity Reagent | RUO [benchchem.com]

- 5. New chemical discovery could speed up future medicines, materials | University of Hawaiʻi System News [hawaii.edu]

- 6. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylbutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2-dimethylbutanal, also known as 2,2-dimethylbutyraldehyde. The information presented is intended for a technical audience and includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and application in a laboratory setting.

Core Synthesis Pathways

The synthesis of this compound can be approached through several key organic transformations. The most established and practical methods involve the oxidation of the corresponding primary alcohol, 2,2-dimethyl-1-butanol. Other potential, though less documented, routes include the hydroformylation of 3,3-dimethyl-1-butene and constructive methods such as Grignard reactions and enolate alkylation.

Table 1: Comparison of this compound Synthesis Pathways

| Synthesis Pathway | Starting Material(s) | Key Reagents | Typical Reaction Conditions | Typical Yield (%) | Notes |

| Swern Oxidation | 2,2-Dimethyl-1-butanol | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et3N) | Anhydrous CH2Cl2, -78 °C to room temperature | 85-95% | Mild conditions, suitable for sensitive substrates. Produces volatile, malodorous dimethyl sulfide. |

| PCC Oxidation | 2,2-Dimethyl-1-butanol | Pyridinium chlorochromate (PCC), Celite® | Anhydrous CH2Cl2, 0 °C to room temperature | 70-85% | Operationally simple, but PCC is a toxic chromium-based reagent.[1] |

| Hydroformylation | 3,3-Dimethyl-1-butene | CO, H2, Rhodium-based catalyst (e.g., Rh(acac)(CO)2 with phosphine ligands) | High pressure (syngas), elevated temperature | Variable | Regioselectivity can be a challenge, potentially leading to a mixture of aldehyde isomers. |

| Grignard Reaction (Hypothetical) | Pivalaldehyde, Ethylmagnesium bromide | Diethyl ether or THF, followed by an oxidative workup | Anhydrous conditions, low temperature | Not established | A multi-step process involving the formation of a secondary alcohol followed by oxidation. |

| Enolate Alkylation (Hypothetical) | Propanal, Methyl iodide | Strong base (e.g., LDA), anhydrous THF | Low temperature (-78 °C) | Not established | Technically challenging to achieve controlled dialkylation at the α-position. |

Detailed Experimental Protocols

Oxidation of 2,2-Dimethyl-1-butanol

The oxidation of the primary alcohol 2,2-dimethyl-1-butanol is the most direct and commonly employed method for the synthesis of this compound. Two widely used protocols are the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation.

The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.[2][3][4][5]

Experimental Protocol:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation of DMSO: Add oxalyl chloride (1.5 equivalents) dropwise to the cooled DMSO solution over 15 minutes, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture for an additional 15 minutes at -78 °C.

-

Addition of Alcohol: Slowly add a solution of 2,2-dimethyl-1-butanol (1.0 equivalent) in anhydrous DCM to the reaction mixture via the dropping funnel. Stir the mixture for 30-45 minutes at -78 °C.

-

Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for 30 minutes, and then allow it to warm to room temperature.

-

Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure, and the crude this compound can be purified by distillation.

PCC oxidation is an operationally simpler alternative to the Swern oxidation, although it involves the use of a toxic chromium reagent.[1][6][7][8]

Experimental Protocol:

-

Preparation: To a round-bottom flask containing a magnetic stirrer, add pyridinium chlorochromate (PCC, 1.5 equivalents) and an equal weight of Celite® to anhydrous dichloromethane (DCM).

-

Addition of Alcohol: Add a solution of 2,2-dimethyl-1-butanol (1.0 equivalent) in anhydrous DCM to the PCC suspension in one portion.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium salts. Wash the filter cake with additional diethyl ether. The combined filtrate is then concentrated under reduced pressure. The crude product can be purified by distillation.

Alternative and Hypothetical Synthesis Pathways

While the oxidation of 2,2-dimethyl-1-butanol is the most practical approach, other synthetic strategies can be considered.

Hydroformylation of 3,3-Dimethyl-1-butene

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. To synthesize this compound, the starting alkene would be 3,3-dimethyl-1-butene. A significant challenge in this pathway is controlling the regioselectivity to favor the formation of the branched aldehyde over the linear isomer, 4,4-dimethylpentanal. The use of specific ligands with the rhodium catalyst can influence this selectivity.[9]

Hypothetical Experimental Conditions:

-

Catalyst: A rhodium precursor such as Rh(acac)(CO)2 with a phosphine or phosphite ligand.

-

Reactants: 3,3-Dimethyl-1-butene, syngas (a mixture of CO and H2).

-

Solvent: A non-reactive, high-boiling point solvent such as toluene or a higher alkane.

-

Conditions: The reaction would be carried out in a high-pressure reactor at elevated temperatures (e.g., 80-120 °C) and pressures (e.g., 20-100 atm of syngas).

Grignard Reaction Pathway (Hypothetical)

A multi-step synthesis could be envisioned using a Grignard reagent to construct the carbon skeleton.

Proposed Steps:

-

Grignard Reaction: Reaction of pivalaldehyde (2,2-dimethylpropanal) with ethylmagnesium bromide in an ethereal solvent would form the magnesium alkoxide of 2,2-dimethyl-3-pentanol.

-

Hydrolysis: Aqueous workup would yield 2,2-dimethyl-3-pentanol.

-

Oxidation: The resulting secondary alcohol would then need to be oxidized to the corresponding ketone, 2,2-dimethyl-3-pentanone. This pathway does not directly lead to this compound.

An alternative Grignard approach to the target molecule is not straightforward.

Enolate Alkylation Pathway (Hypothetical)

Theoretically, this compound could be synthesized by the dialkylation of a propanal enolate.

Proposed Steps:

-

Enolate Formation: Treatment of propanal with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature (-78 °C) would generate the corresponding enolate.

-

Alkylation: The sequential addition of two equivalents of a methyl halide (e.g., methyl iodide) would be required to introduce the two methyl groups at the α-position.

Controlling the reaction to achieve the desired gem-dimethyl structure without side reactions such as self-condensation (aldol reaction) of the starting aldehyde or mono-alkylation would be extremely challenging.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the primary and hypothetical synthesis pathways for this compound.

Caption: Swern Oxidation of 2,2-Dimethyl-1-butanol.

Caption: PCC Oxidation of 2,2-Dimethyl-1-butanol.

Caption: Hydroformylation of 3,3-Dimethyl-1-butene.

Caption: A Hypothetical Grignard Pathway.

Caption: A Hypothetical Enolate Alkylation Pathway.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to 2,2-Dimethylbutanal: Nomenclature, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbutanal, a branched aliphatic aldehyde, serves as a key intermediate in organic synthesis and presents interesting reactivity due to its steric hindrance and lack of α-hydrogens. This technical guide provides a comprehensive overview of its IUPAC nomenclature, physicochemical properties, synthesis, and characteristic reactions, tailored for professionals in the fields of chemical research and drug development.

IUPAC Nomenclature and Structural Properties

The systematic IUPAC name for this compound is This compound .[1] The naming follows the standard rules of organic nomenclature:

-

Identify the Parent Chain: The longest continuous carbon chain containing the aldehyde functional group is a butane chain (four carbons).

-

Identify the Principal Functional Group: The presence of a -CHO group makes it an aldehyde, so the suffix "-al" is used.

-

Number the Parent Chain: The carbon of the aldehyde group is assigned position 1.

-

Identify and Name Substituents: Two methyl groups are attached to the second carbon atom.

-

Assemble the Name: The substituents are named and numbered, leading to the final name: this compound.

Synonyms for this compound include 2,2-dimethylbutyraldehyde.[1][2]

Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data for this compound is presented in the tables below. This data is crucial for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [2][3] |

| Molecular Weight | 100.16 g/mol | [1] |

| CAS Number | 2094-75-9 | [1][2] |

| Boiling Point | Not Available | [3] |

| Melting Point | Not Available | [3] |

| Density | Not Available | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | Data for the analogous 2,2-dimethylbutane shows distinct peaks for the different proton environments. A similar pattern would be expected for the butanal, with a characteristic aldehyde proton signal. | [4] |

| ¹³C NMR | For the related 2,2-dimethylbutane, four distinct signals are observed, corresponding to the four unique carbon environments. | [5] |

| Mass Spectrometry (EI) | The mass spectrum of the parent alkane, 2,2-dimethylbutane, shows a very weak molecular ion peak at m/z 86 due to instability, with a base peak at m/z 57. A similar fragmentation pattern dominated by cleavage around the quaternary carbon would be anticipated for this compound. | [6][7] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 2,2-dimethyl-1-butanol.

Synthesis of this compound via Oxidation of 2,2-Dimethyl-1-butanol

Reaction:

Experimental Protocol (General Procedure):

A common method for the oxidation of primary alcohols to aldehydes is the use of pyridinium chlorochromate (PCC) in a suitable solvent like dichloromethane (CH₂Cl₂).

-

Reagent Preparation: In a round-bottom flask, suspend pyridinium chlorochromate (PCC) in dichloromethane.

-

Reaction Execution: A solution of 2,2-dimethyl-1-butanol in dichloromethane is added to the PCC suspension in one portion.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is diluted with a solvent such as diethyl ether and filtered through a pad of silica gel or celite to remove the chromium salts.

-

Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude aldehyde can be purified by distillation.

Chemical Reactivity and Experimental Protocols

Due to the absence of α-hydrogens, this compound exhibits reactivity that is distinct from aldehydes that can form enolates.

Cannizzaro Reaction

Aldehydes lacking α-hydrogens, such as this compound, undergo a disproportionation reaction in the presence of a strong base to yield a primary alcohol and a carboxylic acid salt.[8][9]

Reaction:

Experimental Protocol (General Procedure):

-

Reaction Setup: this compound is mixed with a concentrated solution of a strong base, such as potassium hydroxide or sodium hydroxide.

-

Reaction Conditions: The mixture is typically heated to facilitate the reaction.

-

Work-up and Separation: After the reaction is complete, the mixture is cooled. The alcohol product can be separated from the aqueous layer containing the carboxylate salt by extraction with an organic solvent like diethyl ether. The carboxylic acid can be recovered by acidifying the aqueous layer, followed by extraction.

Note: The theoretical yield for each product in a standard Cannizzaro reaction is 50%.[10]

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[11]

Reaction with Methylenetriphenylphosphorane:

Experimental Protocol (General Procedure):

-

Ylide Preparation: The Wittig reagent, such as methylenetriphenylphosphorane, is typically prepared in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Reaction with Aldehyde: A solution of this compound in the same solvent is added to the prepared ylide at a low temperature (e.g., 0 °C or -78 °C).

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC or GC.

-

Work-up and Purification: The reaction is quenched, and the product is extracted. The major byproduct, triphenylphosphine oxide, can be removed by chromatography or crystallization to yield the pure alkene.

Reaction with Grignard Reagents

Grignard reagents act as strong nucleophiles and add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup.

Reaction with Methylmagnesium Bromide:

Experimental Protocol (General Procedure):

-

Reaction Setup: A solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere.

-

Grignard Addition: The Grignard reagent (e.g., methylmagnesium bromide in ether) is added dropwise to the aldehyde solution, typically at a low temperature (e.g., 0 °C).

-

Reaction Monitoring: The reaction progress is monitored by TLC.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a dilute acid.

-

Purification: The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The resulting secondary alcohol can be purified by distillation or chromatography.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological activity and involvement of this compound in cellular signaling pathways. General studies on aliphatic aldehydes suggest potential for cytotoxicity, but specific pathways for this compound have not been elucidated.[12] Further research is required to understand its metabolic fate and potential interactions with biological systems.

Visualizing Chemical Transformations

The following diagram illustrates the key chemical transformations of this compound discussed in this guide, providing a clear workflow for its synthesis and subsequent reactions.

Caption: Synthetic and reaction pathways of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. While detailed experimental data for some reactions of this specific aldehyde are sparse, the general principles of aldehyde chemistry provide a strong framework for its synthesis and manipulation. The unique structural feature of having no α-hydrogens dictates its characteristic reactivity, making it a valuable substrate for specific synthetic transformations. Further investigation into its biological properties is warranted to fully understand its potential applications and toxicological profile.

References

- 1. Butanal, 2,2-dimethyl- | C6H12O | CID 137426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2,2-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,2-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2,2-dimethylbutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Butanal, 2,2-dimethyl- [webbook.nist.gov]

- 7. mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 9. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. organicreactions.org [organicreactions.org]

- 12. Mutagenicity and cytotoxicity of 2-butoxyethanol and its metabolite, 2-butoxyacetaldehyde, in Chinese hamster ovary (CHO-AS52) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 2,2-dimethylbutanal

An In-depth Technical Guide to the Physical Properties of 2,2-dimethylbutanal

This guide provides a comprehensive overview of the core physical properties of this compound, targeted towards researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of the structure-property relationships.

Core Physical Properties

This compound is an organic compound with the chemical formula C₆H₁₂O.[1][2] It is also known as 2,2-dimethylbutyraldehyde.[3] The physical characteristics of this aldehyde are crucial for its handling, application in chemical synthesis, and for toxicological and safety assessments.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. These values are compiled from various chemical data sources.

| Physical Property | Value | Unit | Source(s) |

| Molecular Weight | 100.16 | g/mol | [1][2] |

| Boiling Point | 103 - 110.7 | °C | [1][3] |

| Melting Point | -72.5 (estimate) | °C | [3] |

| Density | 0.801 | g/cm³ | [1][3] |

| Refractive Index | Not available | - | [4] |

| Solubility in Water | Log10WS: -1.37 | mol/L | [5] |

| Appearance | Liquid | - | [1] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of a liquid aldehyde like this compound are outlined below. These are standard laboratory procedures that can be adapted for this specific compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[6][7]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)[8]

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the fusion tube.[8]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[7][8]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.[8]

-

The apparatus is heated gently.[8] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the sample will begin to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[7]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn up into the capillary tube.[7] This temperature is recorded.

Determination of Density (Pycnometer Method)

The density of a substance is its mass per unit volume. For liquids, a pycnometer provides a precise method for density determination.[9]

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume)

-

Analytical balance

-

Thermometer

-

Sample of this compound

Procedure:

-

The clean, dry pycnometer is weighed accurately on an analytical balance (m₁).[9]

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

The pycnometer is thoroughly dried and then filled with this compound.

-

The pycnometer filled with the sample is weighed (m₃).

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer (m₃ - m₁).

-

The density of this compound is then calculated by dividing its mass by the volume of the pycnometer: Density = (m₃ - m₁) / V.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a material is a dimensionless number that describes how fast light travels through it. It is a characteristic property of a substance.[10][11] The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[11]

Apparatus:

-

Abbe refractometer

-

Light source (usually built-in)

-

Dropper or pipette

-

Sample of this compound

-

Constant temperature water bath (optional, for high precision)

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.

-

The prism is closed and locked.

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The adjustment knob is turned until the boundary between the light and dark regions is sharp and visible in the eyepiece. If color fringes are observed, the compensator is adjusted to eliminate them.

-

The boundary line is centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Structure-Property Relationship

The physical properties of this compound are a direct consequence of its molecular structure. The presence of a polar carbonyl group and a nonpolar alkyl chain influences its boiling point, solubility, and density.

Caption: Molecular structure of this compound and its influence on key physical properties.

References

- 1. americanelements.com [americanelements.com]

- 2. Butanal, 2,2-dimethyl- | C6H12O | CID 137426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Butanal, 2,2-dimethyl- (CAS 2094-75-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. mt.com [mt.com]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the NMR Spectral Data Interpretation of 2,2-Dimethylbutanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2-dimethylbutanal. Due to a lack of publicly available experimental spectra for this specific compound, this report utilizes established NMR prediction methodologies and data from structurally analogous compounds to offer a comprehensive interpretation. This document is intended to aid researchers in the identification and characterization of α,α-disubstituted aldehydes and similar chemical entities.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit three distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent aldehyde group.

| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| a | ~9.5 | 1H | Singlet | - | -CHO |

| b | ~1.1 | 6H | Singlet | - | -C(CH₃)₂- |

| c | ~0.9 | 3H | Triplet | ~7.5 | -CH₂CH₃ |

| d | ~1.6 | 2H | Quartet | ~7.5 | -CH₂CH₃ |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is expected to show five signals, corresponding to the five non-equivalent carbon atoms in this compound. The carbonyl carbon is characteristically found at the downfield end of the spectrum.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~205 | -CHO |

| 2 | ~45 | -C(CH₃)₂- |

| 3 | ~25 | -C(CH₃)₂- |

| 4 | ~30 | -CH₂CH₃ |

| 5 | ~8 | -CH₂CH₃ |

Structural and Signaling Pathway Diagram

The following diagram illustrates the chemical structure of this compound and the through-bond connectivity that gives rise to the predicted NMR signaling and splitting patterns.

Interpretation of Spectral Data

¹H NMR Spectrum:

-

Aldehyde Proton (Signal a): A highly deshielded singlet is predicted around 9.5 ppm. This significant downfield shift is characteristic of a proton directly attached to a carbonyl carbon. The absence of adjacent protons results in a singlet multiplicity.

-

Gem-Dimethyl Protons (Signal b): The six protons of the two methyl groups attached to the quaternary carbon (C2) are chemically equivalent and are expected to produce a singlet around 1.1 ppm. There are no adjacent protons to cause splitting.

-

Ethyl Group Protons (Signals c and d): The ethyl group gives rise to a classic triplet-quartet pattern. The methyl protons (Signal c) at approximately 0.9 ppm are split into a triplet by the two adjacent methylene protons. Conversely, the methylene protons (Signal d) at around 1.6 ppm are split into a quartet by the three neighboring methyl protons. The coupling constant for both signals is expected to be approximately 7.5 Hz.

¹³C NMR Spectrum:

-

Carbonyl Carbon (Signal 1): The carbon of the aldehyde group is the most deshielded, with a predicted chemical shift of about 205 ppm.

-

Quaternary Carbon (Signal 2): The quaternary carbon atom (C2) is expected to have a chemical shift around 45 ppm.

-

Gem-Dimethyl Carbons (Signal 3): The two equivalent methyl carbons attached to the quaternary carbon are predicted to resonate at approximately 25 ppm.

-

Ethyl Group Carbons (Signals 4 and 5): The methylene carbon (-CH₂-) of the ethyl group is expected at around 30 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal at approximately 8 ppm.

Experimental Protocols

The following is a general experimental protocol for acquiring NMR spectra of a liquid aldehyde like this compound.

Sample Preparation:

-

Solvent Selection: A deuterated solvent that will dissolve the sample is chosen. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: For a standard 5 mm NMR tube, approximately 5-25 mg of the liquid aldehyde is dissolved in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to define the 0 ppm point on the chemical shift scale.

-

Transfer to NMR Tube: The solution is carefully transferred to a clean, dry NMR tube. The tube is then capped.

NMR Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient for a moderately concentrated sample.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Spectral Width: A spectral width of approximately 220-240 ppm.

-

Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0 ppm).

-

Integration: For the ¹H NMR spectrum, the area under each peak is integrated to determine the relative ratio of protons.

This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound. Experimental verification is recommended to confirm these predicted values.

An In-depth Technical Guide to the Mass Spectrometry and Fragmentation of 2,2-Dimethylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry of 2,2-dimethylbutanal, with a detailed analysis of its electron ionization (EI) fragmentation patterns. This document includes quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecule's behavior in a mass spectrometer. The unique structural features of this compound, specifically the quaternary carbon adjacent to the carbonyl group, result in a distinct fragmentation pathway that is explored in detail. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, analytical science, and drug development who utilize mass spectrometry for the identification and characterization of aldehydes.

Introduction

This compound, a six-carbon aldehyde with the chemical formula C₆H₁₂O, possesses a unique structural feature: a tertiary butyl group attached to the carbonyl carbon. This steric hindrance and the absence of alpha-hydrogens on one side of the carbonyl group significantly influence its fragmentation behavior under electron ionization. Understanding these fragmentation pathways is crucial for the accurate identification and structural elucidation of this and similar compounds in complex matrices.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The molecular ion peak is often weak or absent due to the high propensity for fragmentation in branched compounds.[1][2] The quantitative data for the major fragments are summarized in the table below, based on the mass spectrum available in the NIST WebBook.[3]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | ~20 | [C₂H₃]⁺ |

| 29 | ~30 | [C₂H₅]⁺ or [CHO]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

| 43 | ~100 | [C₃H₇]⁺ |

| 57 | ~95 | [C₄H₉]⁺ |

| 71 | ~15 | [C₅H₁₁]⁺ |

| 100 | ~5 | [C₆H₁₂O]⁺ (Molecular Ion) |

Note: The relative intensities are estimations based on the visual inspection of the mass spectrum from the NIST WebBook.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is dominated by cleavages around the sterically hindered carbonyl group. The following is a proposed fragmentation pathway:

-

Molecular Ion Formation: The process begins with the ionization of the this compound molecule by an electron beam, resulting in the formation of a molecular ion ([M]⁺˙) at m/z 100.[3]

-

α-Cleavage: The most significant fragmentation pathway for aldehydes is α-cleavage, the breaking of the bond adjacent to the carbonyl group. In this compound, two primary α-cleavage events can occur:

-

Loss of an ethyl radical (•C₂H₅): Cleavage of the C-C bond between the carbonyl carbon and the ethyl group leads to the formation of a stable tert-butylacylium ion at m/z 71 .

-

Loss of a tert-butyl radical (•C(CH₃)₃): Cleavage of the bond between the carbonyl carbon and the tert-butyl group results in the formation of an acylium ion at m/z 43 . This is often a very stable and abundant fragment.

-

-

Formation of the tert-butyl cation: A major peak in the spectrum is observed at m/z 57 . This corresponds to the highly stable tert-butyl cation ([C₄H₉]⁺). This ion is likely formed through the rearrangement and cleavage of the molecular ion or larger fragments. The formation of a stable tertiary carbocation is a strong driving force in the fragmentation of branched alkanes and related compounds.[1][2][4]

-

Other Fragment Ions:

-

The peak at m/z 41 is likely due to the loss of a hydrogen molecule (H₂) from the m/z 43 fragment, forming the [C₃H₅]⁺ ion.

-

The peak at m/z 29 can be attributed to either the ethyl cation ([C₂H₅]⁺) or the formyl cation ([CHO]⁺).

-

The peak at m/z 27 corresponds to the vinyl cation ([C₂H₃]⁺).

-

Due to the absence of a γ-hydrogen on a linear chain, a classic McLafferty rearrangement is not a dominant fragmentation pathway for this compound.

References

- 1. echemi.com [echemi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Butanal, 2,2-dimethyl- [webbook.nist.gov]

- 4. mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Reactivity and Stability of 2,2-Dimethylbutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylbutanal, a branched-chain aldehyde, exhibits unique reactivity due to the absence of α-hydrogens, precluding typical aldol condensation reactions. This guide provides a comprehensive overview of its chemical behavior, focusing on its stability and principal reactions, including the Cannizzaro reaction, oxidation, and reduction. This document synthesizes available data on its reactivity, provides detailed experimental protocols for its key transformations, and includes visualizations of reaction mechanisms to support research and development activities.

Chemical and Physical Properties

This compound is a colorless liquid with the chemical formula C₆H₁₂O.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,2-dimethylbutyraldehyde | [2] |

| CAS Number | 2094-75-9 | [2] |

| Boiling Point | 103 °C | [3] |

| Density | 0.801 g/mL | [3] |

| Appearance | Liquid | [3] |

Reactivity

The reactivity of this compound is primarily dictated by the presence of a quaternary carbon at the α-position, which lacks hydrogen atoms. This structural feature prevents it from undergoing self-condensation reactions or forming an enolate ion.[4] Consequently, its reactivity is characterized by the following key transformations:

-

Cannizzaro Reaction: In the presence of a strong base, it undergoes a disproportionation reaction to yield 2,2-dimethyl-1-butanol and the salt of 2,2-dimethylbutanoic acid.[5]

-

Oxidation: The aldehyde functional group can be readily oxidized to a carboxylic acid, 2,2-dimethylbutanoic acid.[4]

-

Reduction: The carbonyl group can be reduced to a primary alcohol, 2,2-dimethyl-1-butanol.[4]

Cannizzaro Reaction

Aldehydes lacking α-hydrogens, such as this compound, undergo the Cannizzaro reaction when treated with a strong base. This reaction involves the disproportionation of two aldehyde molecules, with one being reduced to a primary alcohol and the other oxidized to a carboxylic acid.[3] The reaction typically follows third-order kinetics, being second-order in the aldehyde and first-order in the base.[3]

Reaction Scheme: 2 RCHO + OH⁻ → RCH₂OH + RCOO⁻ (where R = C(CH₃)₂CH₂CH₃)

Under ideal conditions, the reaction produces a 1:1 molar ratio of the alcohol and the carboxylic acid.[3]

Oxidation

This compound can be oxidized to form 2,2-dimethylbutanoic acid.[6] Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and chromium-based reagents. The reaction proceeds by the addition of an oxygen atom to the aldehyde group.

Reaction Scheme: RCHO + [O] → RCOOH (where R = C(CH₃)₂CH₂CH₃)

Reduction

The carbonyl group of this compound can be reduced to a primary alcohol, 2,2-dimethyl-1-butanol.[7][8] Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction involves the addition of a hydride ion to the carbonyl carbon.

Reaction Scheme: RCHO + [H] → RCH₂OH (where R = C(CH₃)₂CH₂CH₃)

Stability

Information regarding the specific thermal and photochemical stability of this compound is limited. However, general knowledge of branched-chain aldehydes and safety data for the related compound 2,2-dimethylbutane provide some insights.[9]

-

Thermal Stability: Branched-chain aldehydes can undergo thermal decomposition at elevated temperatures, leading to the formation of various smaller molecules through radical and molecular pathways.[10][11]

-

Storage and Handling: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from heat and ignition sources.[12][13] The compound may be sensitive to moisture and should be handled under an inert atmosphere. Containers should be kept tightly closed to prevent oxidation and potential pressure buildup.[12] It is incompatible with strong oxidizing agents.[13]

Experimental Protocols

The following are detailed experimental protocols for the key reactions of this compound. These are adapted from established procedures for similar aldehydes.

Cannizzaro Reaction of this compound

Objective: To synthesize 2,2-dimethyl-1-butanol and 2,2-dimethylbutanoic acid from this compound via the Cannizzaro reaction.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Distilled water

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers, Erlenmeyer flasks

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve a concentrated solution of potassium hydroxide in water.

-

Cool the solution in an ice bath.

-

Slowly add this compound to the stirred, cooled KOH solution.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is often left to proceed for an extended period, such as overnight, to ensure completion.

-

After the reaction period, transfer the mixture to a separatory funnel and extract with diethyl ether. The organic layer will contain the 2,2-dimethyl-1-butanol.

-

Separate the aqueous layer, which contains the potassium salt of 2,2-dimethylbutanoic acid.

-

Isolation of 2,2-dimethyl-1-butanol: Wash the ether extract with water, dry over anhydrous sodium sulfate, and remove the ether by rotary evaporation. The crude alcohol can be purified by distillation.

-

Isolation of 2,2-dimethylbutanoic acid: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper. The 2,2-dimethylbutanoic acid will precipitate.

-

Collect the solid acid by vacuum filtration, wash with cold water, and dry.

Oxidation of this compound to 2,2-Dimethylbutanoic Acid

Objective: To oxidize this compound to 2,2-dimethylbutanoic acid.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄), dilute

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Dropping funnel

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, place a solution of this compound in a suitable solvent (e.g., acetone or water).

-

Cool the flask in an ice bath.

-

Prepare a solution of potassium permanganate in water and add it dropwise to the stirred aldehyde solution, maintaining the temperature below 10 °C. The purple color of the permanganate will disappear as it is consumed.

-

Continue the addition until a faint pink color persists, indicating a slight excess of permanganate.

-

After the addition is complete, stir the mixture at room temperature for a short period.

-

Decolorize any excess permanganate by the dropwise addition of a saturated solution of sodium bisulfite.

-

Acidify the mixture with dilute sulfuric acid.

-

Extract the 2,2-dimethylbutanoic acid with diethyl ether.

-

Wash the ether extract with water, dry over anhydrous sodium sulfate, and remove the ether by rotary evaporation to yield the crude carboxylic acid.

Reduction of this compound to 2,2-Dimethyl-1-butanol

Objective: To reduce this compound to 2,2-dimethyl-1-butanol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

Water

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Erlenmeyer flask

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve this compound in methanol or ethanol in an Erlenmeyer flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly and portion-wise, add sodium borohydride to the stirred solution. Control the rate of addition to maintain a low temperature.

-

After all the sodium borohydride has been added, continue stirring in the ice bath for a specified period (e.g., 30 minutes to 1 hour).

-

Slowly add water to quench the excess sodium borohydride.

-

Acidify the mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the ether extract with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the ether by rotary evaporation to obtain the crude 2,2-dimethyl-1-butanol, which can be further purified by distillation.

Visualizations

The following diagrams illustrate the key reaction mechanisms and workflows discussed in this guide.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 4. homework.study.com [homework.study.com]

- 5. byjus.com [byjus.com]

- 6. chegg.com [chegg.com]

- 7. 2,2-Dimethylbutanol | C6H14O | CID 14454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,2-Dimethyl-1-butanol - Wikipedia [en.wikipedia.org]

- 9. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Thermal decomposition products of butyraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. fishersci.com [fishersci.com]

2,2-Dimethylbutanal: An Unexplored Frontier in Research and Drug Development